ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate
Description
Ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate is a heterocyclic compound featuring a fused thieno[3,2-c][1,2]thiazin core. Key structural elements include:
- A thieno[3,2-c]thiazin ring system with a sulfone (2,2-dioxido) group and a 4-oxo substituent.
- A (Z)-configured imine linkage connecting the thiazinone system to a 4-methylbenzyl group.
- An ethyl benzoate ester moiety at the para position of the benzene ring.
Its synthesis likely involves multi-step heterocyclic formation, alkylation, and esterification, akin to methods described for related thiazinane derivatives (e.g., ring-opening reactions with phenols or alkyl halides) .
Properties
IUPAC Name |
ethyl 4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-3-31-24(28)18-8-10-19(11-9-18)25-14-21-22(27)23-20(12-13-32-23)26(33(21,29)30)15-17-6-4-16(2)5-7-17/h4-14,25H,3,15H2,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQEOFKFLPUGQ-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate (CAS No. 892289-40-6) is a complex organic compound belonging to the thiazine derivative class. Its structure includes significant heteroatoms that confer various biological activities, particularly in the areas of anti-inflammatory and analgesic effects. This article reviews the current understanding of its biological activity, focusing on synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 476.5 g/mol. The compound features a thiazine ring structure that is pivotal for its bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazine derivatives. A common method includes the reaction of 4-chloro-1-ethyl-1H-benzo[c][1,2]thiazin with malononitrile under reflux conditions. The yield from such processes can vary but is often around 22% based on the starting materials used.
Anti-inflammatory Effects
Recent studies highlight the compound's potential as an anti-inflammatory agent. Research indicates that derivatives of thiazines exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, in vitro assays have shown that some derivatives can inhibit COX-1 and COX-2 activities with IC50 values ranging from 19.45 μM to 42.1 μM .
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that this compound may possess comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib.
The mechanism by which this compound exerts its anti-inflammatory effects likely involves the inhibition of pro-inflammatory cytokines through the modulation of phosphodiesterase (PDE) enzymes. Specifically, PDE4D inhibition has been associated with decreased levels of inflammatory mediators such as TNF and ILs in various cell types including monocytes and macrophages . This suggests a multifaceted approach to inflammation management.
Case Studies
Several studies have explored the pharmacological applications of thiazine derivatives similar to ethyl 4-{(Z)-...}. For instance:
- Study on Anti-inflammatory Activity : A study demonstrated that thiazine derivatives exhibited significant anti-inflammatory effects in animal models comparable to indomethacin, with effective doses showing promising results in reducing inflammation markers.
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that certain analogs displayed selective toxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies.
Comparison with Similar Compounds
Thieno-Thiazin Derivatives vs. Thiazinanes
The compound’s thieno[3,2-c][1,2]thiazin core distinguishes it from simpler thiazinanes (e.g., 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) ). Key differences include:
Comparison with Azetidinones and Thiazolidinones
Compounds like 4-(3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid (SS1) share a β-lactam (azetidinone) core but lack the fused heterocyclic system. The thieno-thiazin scaffold offers greater rigidity, which may enhance metabolic stability compared to azetidinones.
Substituent Analysis
Benzoate Ester Variations
Ethyl 4-((4-(dimethylamino)benzyl)amino)benzoate (synonym in ) shares the ethyl benzoate backbone but substitutes the thieno-thiazin system with a dimethylaminobenzyl group. This difference highlights:
- Pharmacokinetic implications: The thieno-thiazin system increases molecular weight (~455 g/mol vs.
- Electronic effects: The imine linkage in the target compound introduces a conjugated pathway absent in the dimethylamino analog.
Aryl and Alkyl Modifications
Compounds like 4-(4-bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) feature bulky aryloxy groups. In contrast, the 4-methylbenzyl group in the target compound provides a balance of hydrophobicity and steric accessibility.
Physicochemical and Computational Similarity Metrics
Binary Fingerprint Analysis
Higher similarity (Tc ~0.5–0.6) is observed with azetidinone-thiazolidinone hybrids (e.g., SS1 ), driven by shared amide/ester functionalities.
Graph-Based Comparisons
SIMCOMP (structure alignment via maximal common subgraphs) identifies partial matches with 5-aryl-1,2-thiazinan-3-one-1,1-dioxides (e.g., compound 40 ), particularly in the sulfone and carbonyl regions. However, the fused thieno-thiazin system reduces global similarity scores (alignment coverage < 50%).
Machine Learning Approaches
Graph Isomorphism Networks (GINs) enable atom-level feature comparisons, revealing distinct node environments in the thieno-thiazin core compared to monocyclic thiazinanes.
Tabulated Comparison of Key Compounds
Q & A
Q. How are spectral data ambiguities resolved (e.g., overlapping NMR peaks)?
- Solutions :
- 2D NMR (COSY, HSQC) to assign protons in crowded regions (e.g., aromatic δ 7.0–8.0 ppm).
- Dynamic NMR at variable temperatures to separate rotameric signals.
Data Contradiction Analysis Framework
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
- Root Causes : Variability in assay buffers (e.g., Mg²⁺ concentration affects ATP binding).
- Mitigation : Adopt standardized protocols (e.g., Eurofins Panlabs kinase panel).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
